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molecular formula C8H10FNO2S B5293884 N-(5-fluoro-2-methylphenyl)methanesulfonamide

N-(5-fluoro-2-methylphenyl)methanesulfonamide

Cat. No. B5293884
M. Wt: 203.24 g/mol
InChI Key: VBCUKWSXVINWPF-UHFFFAOYSA-N
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Patent
US07915448B2

Procedure details

To a pyridine (20 ml) and DCM (40 ml) solution of 2-fluoro-5-methylaniline (purchased from ACROS, 3.5 g, 28 mmol), methanesulfonyl chloride (purchased from WAKO, 4.3 ml, 56 mmol) was added at room temperature and the mixture was stirred for 20 hours. The reaction was quenched with 2M sodium hydroxide aqueous solution and the aqueous layer was separated and washed with DCM. The layer was cooled to 0° C. and acidified to pH 2.0 using 2M HCl aqueous solution. The precipitates were collected, and the solvent evaporated in vacuo, to give the title compound (5.1 g, 90%). MS (ESI) m/z 202 (M−H)−
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[N:1]1C=CC=CC=1.[F:7][C:8]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:9]=1N.[CH3:16][S:17](Cl)(=[O:19])=[O:18]>C(Cl)Cl>[F:7][C:8]1[CH:14]=[CH:13][C:12]([CH3:15])=[C:11]([NH:1][S:17]([CH3:16])(=[O:19])=[O:18])[CH:9]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
3.5 g
Type
reactant
Smiles
FC1=C(N)C=C(C=C1)C
Name
Quantity
4.3 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 2M sodium hydroxide aqueous solution
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
WASH
Type
WASH
Details
washed with DCM
CUSTOM
Type
CUSTOM
Details
The precipitates were collected
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC=1C=CC(=C(C1)NS(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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